Differential Nuclease Cleavage Rate of Hbdcp vs. p-BQ-dA
In a direct head-to-head comparison using site-specifically modified oligonucleotides, the Hbdcp-containing oligomer (pbqC) was cleaved more rapidly by partially purified HeLa cell extracts than the oligomer containing the corresponding deoxyadenosine adduct, p-BQ-dA (pbqA) [1].
| Evidence Dimension | Enzymatic cleavage rate |
|---|---|
| Target Compound Data | More rapid cleavage |
| Comparator Or Baseline | p-BQ-dA (pbqA)-containing oligonucleotide |
| Quantified Difference | Qualitative difference (faster) |
| Conditions | Partially purified HeLa cell extracts; 5' nicking of site-specific oligonucleotides |
Why This Matters
This differential recognition by human repair enzymes confirms that Hbdcp is a distinct biochemical substrate, necessitating its specific use in assays where accurate modeling of benzene-induced DNA damage is critical for data integrity.
- [1] Chenna, A., Hang, B., Rydberg, B., Kim, E., Pongracz, K., Bodell, W. J., & Singer, B. (1995). The benzene metabolite p-benzoquinone forms adducts with DNA bases that are excised by a repair activity from human cells that differs from an ethenoadenine glycosylase. Proc Natl Acad Sci U S A, 92(13), 5890–5894. View Source
